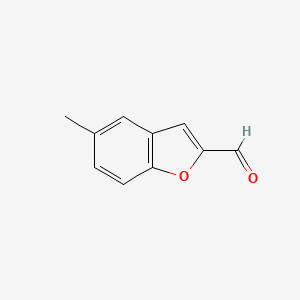

5-Methylbenzofuran-2-carbaldehyde

説明

5-Methylbenzofuran-2-carbaldehyde is a compound that is structurally related to various benzofuran derivatives, which are of interest due to their presence in natural products and their potential applications in organic synthesis. While the provided papers do not directly discuss 5-Methylbenzofuran-2-carbaldehyde, they do provide insights into the synthesis, molecular structure, and chemical reactions of related benzofuran compounds.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde precursor . Another approach to synthesizing fully substituted furans, which are structurally related to benzofurans, is through a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . These methods highlight the versatility and creativity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using techniques such as NMR spectroscopy. For example, the NMR spectra of various benzofuran compounds, including their isopropyl derivatives, have been compared to understand their structural characteristics . Theoretical studies, such as those using Gaussian 03 software, can also provide insights into the molecular structure and stability of related compounds, such as the conversion of 5-hydroxymethylfuran-2-carbaldehyde to its derivatives .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The photochemical reaction of a stable isobenzofuran derivative, for example, resulted in the formation of a cyclopropene carbaldehyde rather than the expected Dewar isobenzofuran . This indicates that the reactivity of these compounds can lead to unexpected products, which is important for researchers to consider when designing synthetic pathways or predicting reaction outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of 5-Methylbenzofuran-2-carbaldehyde, they do suggest that properties such as stability, reactivity, and the potential for various transformations are significant for related compounds. For example, the stability of an isobenzofuran derivative was demonstrated through its ability to undergo photolysis without forming an unstable Dewar isobenzofuran . Theoretical studies can predict the energetics of transformations, which are crucial for understanding the physical and chemical behavior of these molecules .

将来の方向性

特性

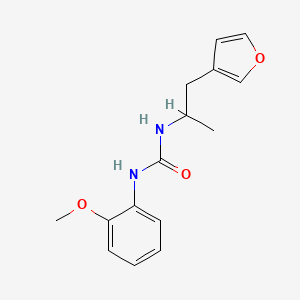

IUPAC Name |

5-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWQBYGLWXSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylbenzofuran-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500889.png)

![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)

![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)